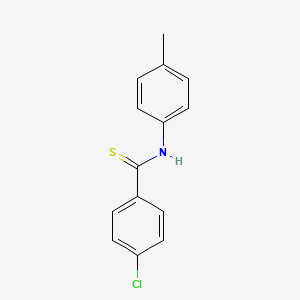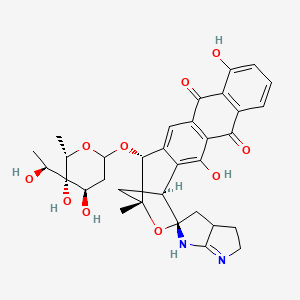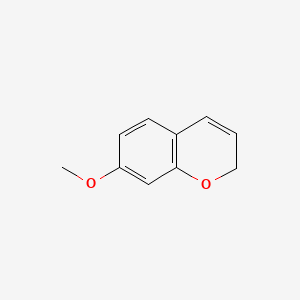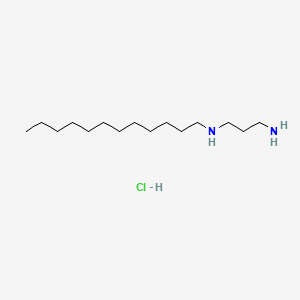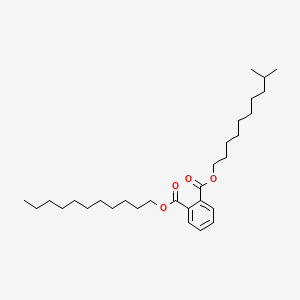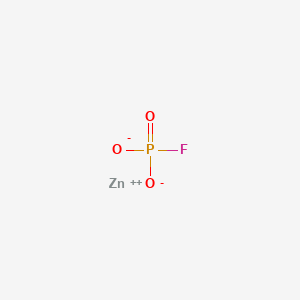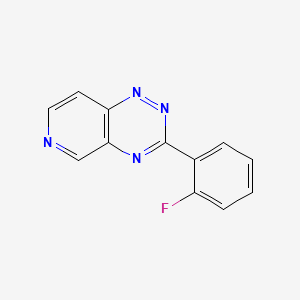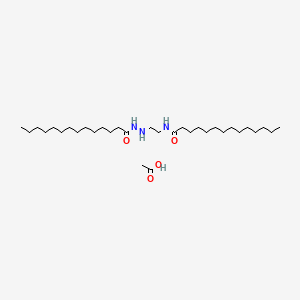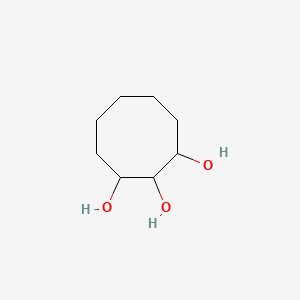
Cyclooctane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctane-1,2,3-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached to the first, second, and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2,3-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting diol. Another method includes the epoxidation of cyclooctene with peracids, followed by hydrolysis to yield the triol.
Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic hydrogenation of cyclooctadiene, followed by selective oxidation. The use of nickel or palladium catalysts is common in these processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclooctane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The triol can be oxidized to form cyclooctane-1,2,3-trione using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield cyclooctane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Cyclooctane-1,2,3-trione
Reduction: Cyclooctane
Substitution: Halogenated cyclooctane derivatives
Scientific Research Applications
Cyclooctane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying ring strain and conformational analysis.
Biology: The compound is investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other industrial materials.
Mechanism of Action
Cyclooctane-1,2,3-triol can be compared with other cycloalkane derivatives such as cyclohexane-1,2,3-triol and cyclopentane-1,2,3-triol. While these compounds share similar structural features, this compound is unique due to its larger ring size, which results in different conformational properties and reactivity. The larger ring size also reduces ring strain, making this compound more stable compared to its smaller counterparts.
Comparison with Similar Compounds
- Cyclohexane-1,2,3-triol
- Cyclopentane-1,2,3-triol
- Cyclooctane-1,2-diol
Properties
CAS No. |
85866-03-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
cyclooctane-1,2,3-triol |
InChI |
InChI=1S/C8H16O3/c9-6-4-2-1-3-5-7(10)8(6)11/h6-11H,1-5H2 |
InChI Key |
JABDUNXUMGVHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C(CC1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


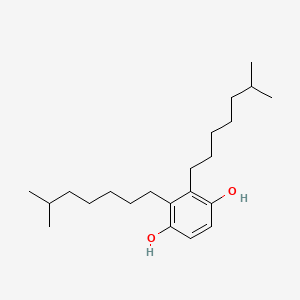
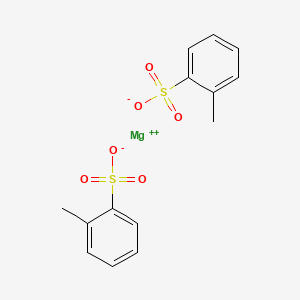
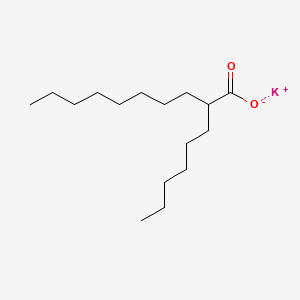
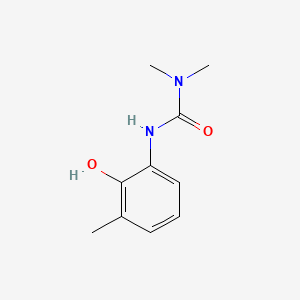
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
